2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Description
2-[4-(Benzyloxy)phenoxy]ethanamine HCl (CAS: Not explicitly provided; molecular formula: C₁₆H₁₇NO·HCl) is an organic compound characterized by a phenoxy-ethanamine backbone substituted with a benzyloxy group at the para position of the aromatic ring. It exists as a white crystalline solid with a melting point of 148–152°C and demonstrates solubility in both water and ethanol . The compound serves primarily as an intermediate in organic synthesis, enabling the production of bioactive molecules, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJQJCBRKYRELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide, 4-(benzyloxy)phenol, and 2-chloroethanamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenoxy]ethanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride is primarily used as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance its pharmacological properties. The compound has been investigated for potential therapeutic effects due to its interactions with various receptors:
- Alpha-1 Adrenergic Receptors : Involved in vasoconstriction and blood pressure regulation.
- Serotonin Receptors (5-HT1A) : Associated with mood regulation and anxiety responses.
- Dopamine Receptors (D2-like) : Important for mood, cognition, and motor control.
These interactions suggest potential applications in treating conditions such as hypertension, anxiety disorders, and schizophrenia.
Drug Discovery
The compound plays a crucial role in drug discovery processes. Researchers utilize it to develop new drugs targeting specific biological pathways. Its ability to modulate receptor activity makes it a candidate for further exploration in pharmacological studies. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Material Science
In material science, 2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride is utilized in synthesizing novel materials with unique properties. Its chemical structure allows for the creation of liquid crystals and other advanced materials that can be used in electronic devices and sensors .
Biological Research
The compound has been studied for its biological effects on various systems. Research indicates that it can influence cellular signaling pathways, making it valuable for investigating biochemical processes. For example, its potential as an acetylcholinesterase inhibitor highlights its relevance in neuropharmacology .
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on Alzheimer's disease, researchers synthesized several compounds related to 2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride. They evaluated their inhibitory activity against acetylcholinesterase using in vitro assays. One derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential . This suggests that modifications to the core structure can lead to compounds with enhanced therapeutic efficacy.
Case Study 2: Receptor Modulation
Another study investigated the binding affinity of 2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride to serotonin receptors. The results demonstrated that the compound acts as an antagonist at these sites, providing insights into its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl can be categorized based on substituent variations and biological activities. Below is a systematic comparison:
N,N-Diethyl-2-[4-(Phenylmethyl)phenoxy]ethanamine HCl (DPPE)
- Structure: Features a diethylamino group and a benzyl (phenylmethyl) substituent.
- Molecular Formula: C₁₉H₂₆ClNO.
- Key Findings: Antiproliferative Activity: Inhibits MCF-7 breast cancer cell proliferation (IC₅₀ = 4.5 µM) via antagonism of histamine binding at AEBS, independent of protein kinase C (PKC) inhibition . In Vivo Tumor Growth Stimulation: Paradoxically promotes tumor growth in rodent models (e.g., fibrosarcoma and melanoma) at clinically relevant doses, suggesting context-dependent effects .
- Contrast with Target Compound: The diethylamino group in DPPE enhances lipophilicity and histamine receptor antagonism, whereas the benzyloxy group in this compound may alter solubility and target selectivity .
4-(4-Methylphenoxy)benzylamine HCl
- Structure: Contains a methylphenoxy group and a benzylamine moiety.
- Molecular Formula: C₁₄H₁₆ClNO.
- Key Properties: Molar Mass: 249.74 g/mol.
2-(4-Chlorophenoxy)ethanamine HCl
- Structure: Substituted with a chlorine atom at the para position of the phenoxy ring.
- Molecular Formula: C₈H₁₀Cl₂NO.
- Key Properties: Molecular Weight: 208.09 g/mol.
- Contrast with Target Compound : The electron-withdrawing chlorine substituent may reduce aromatic ring reactivity compared to the electron-donating benzyloxy group, altering binding interactions with targets like AEBS .
Decanoyl-DPPE (dec-DPPE)
- Structure: DPPE derivative with a decanoyl chain at the 4-position.
- Key Findings :
ICI 55,548 (N-Desmethyltamoxifen HCl)
- Structure: A tamoxifen analog with a diphenylbutenyl group and methylaminoethoxy side chain.
- Molecular Formula: C₂₅H₂₈ClNO.
- Key Findings :
- Contrast with Target Compound: The bulky diphenylbutenyl group in ICI 55,548 confers estrogen receptor specificity, whereas the simpler benzyloxy-phenoxy structure of this compound may favor AEBS or histamine receptor interactions .
Mechanistic and Structural Insights
- Histamine Receptor vs.
- Substituent Effects: Electron-donating groups (e.g., benzyloxy) may enhance binding to AEBS, while hydrophobic chains (e.g., decanoyl) improve tissue penetration but reduce solubility .
- In Vitro vs. In Vivo Discrepancies: Compounds like DPPE show opposing effects in vitro (growth inhibition) and in vivo (tumor promotion), emphasizing the need for context-specific evaluation of this compound .
Biological Activity
2-[4-(Benzyloxy)phenoxy]ethanamine HCl, a compound with significant potential in biological applications, has been the subject of various studies investigating its pharmacological properties. This article compiles findings from diverse research sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique phenoxy and benzyloxy functional groups, which contribute to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that it may act as an antagonist or modulator at several receptor sites, including:
- Alpha-1 Adrenergic Receptors : Involved in vasoconstriction and blood pressure regulation.
- Serotonin Receptors (5-HT1A) : Associated with mood regulation and anxiety responses.
- Dopamine Receptors (D2-like) : Important for mood, cognition, and motor control.
The compound's ability to modulate these receptors suggests potential applications in treating conditions such as hypertension, anxiety disorders, and schizophrenia .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has shown efficacy against various cancer cell lines, including prostate cancer cells (PC3). The compound demonstrated:
- Growth Inhibition : Significant reduction in cell viability at low micromolar concentrations.
- Mechanism : Induction of apoptosis through modulation of alpha-1 adrenergic receptor expression .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may provide protection against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
-
Prostate Cancer Treatment :
- A clinical study assessed the effects of this compound in combination with chemotherapy agents on patients with advanced prostate cancer. Results indicated a partial remission in 71% of patients with measurable soft tissue disease, showcasing its potential as an adjunct therapy in cancer treatment .
- Anxiety Disorders :
Comparative Data Table
The following table summarizes the biological activities and mechanisms of action associated with this compound compared to other related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
